molecular formula C100H192O12 B14172389 Dipentaerythritol pentastearate CAS No. 20190-00-5

Dipentaerythritol pentastearate

Cat. No.: B14172389
CAS No.: 20190-00-5
M. Wt: 1586.6 g/mol
InChI Key: RBZMSAAQBUBBDH-UHFFFAOYSA-N
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Description

Dipentaerythritol pentastearate is an ester derived from dipentaerythritol and stearic acid. It is a white, waxy solid that is used in various industrial applications due to its excellent lubricating properties and thermal stability. This compound is particularly valued in the production of high-performance lubricants, coatings, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol pentastearate is synthesized through the esterification of dipentaerythritol with stearic acid. The reaction typically involves heating dipentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol pentastearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of dipentaerythritol with stearic acid to form the ester, while hydrolysis involves the breakdown of the ester back into dipentaerythritol and stearic acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

    Esterification: Stearic acid, sulfuric acid or p-toluenesulfonic acid (catalyst), heat, and reflux conditions.

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Dipentaerythritol and stearic acid.

Scientific Research Applications

Dipentaerythritol pentastearate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dipentaerythritol pentastearate in its applications is primarily based on its ability to form a stable, lubricating layer on surfaces. This layer reduces friction and wear, thereby enhancing the performance and longevity of mechanical systems. In drug delivery systems, its stability and biocompatibility allow for the controlled release of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetrastearate: Another ester of pentaerythritol with similar lubricating properties but lower thermal stability.

    Trimethylolpropane triester: Used in similar applications but has different physical properties and performance characteristics.

    Neopentyl glycol diester: Known for its excellent thermal stability and used in high-temperature applications.

Uniqueness

Dipentaerythritol pentastearate stands out due to its higher molecular weight and the presence of multiple ester linkages, which confer superior thermal stability and lubricating properties compared to its counterparts .

Properties

CAS No.

20190-00-5

Molecular Formula

C100H192O12

Molecular Weight

1586.6 g/mol

IUPAC Name

[2-(hydroxymethyl)-3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]propyl] octadecanoate

InChI

InChI=1S/C100H192O12/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-94(102)108-89-99(86-101,90-109-95(103)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)87-107-88-100(91-110-96(104)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3,92-111-97(105)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4)93-112-98(106)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5/h101H,6-93H2,1-5H3

InChI Key

RBZMSAAQBUBBDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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